molecular formula C17H16N4OS B5552118 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine

Cat. No.: B5552118
M. Wt: 324.4 g/mol
InChI Key: HZSGAYAXILDRBE-UHFFFAOYSA-N
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Description

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.10448232 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated methodologies for synthesizing heterocyclic aminoimidazoazarenes, compounds of the class containing the chemical structure of interest. These compounds are synthesized through reactions involving aldoses, amino acids, and creatinine, leading to mutagenic heterocyclic amines, amino-imidazoazarenes. This synthesis process is crucial for understanding the formation of these compounds and their potential applications in further biological studies or chemical processes (Milić et al., 1993).

Antimicrobial Screening

Another significant area of application is the antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives. These compounds are synthesized through a Mannich reaction and have been evaluated against various bacterial and fungal strains. Some derivatives have shown to be as potent or more potent than commercial drugs, highlighting their potential as antimicrobial agents (Desai et al., 2012).

Antituberculosis Activity

The synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives for antituberculosis activity represent another critical application. This research involved synthesizing a series of derivatives and testing them for their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated moderate to good antituberculosis activity, indicating their potential use in developing new antituberculosis agents (Jadhav et al., 2016).

Antiulcer Agents

Research into the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents is also noteworthy. These compounds were evaluated for their antisecretory and cytoprotective properties as antiulcer agents, although the study indicated a more significant potential for cytoprotective properties than antisecretory activity (Starrett et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicinal chemistry, where they can interact with various biological targets .

Properties

IUPAC Name

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-5-6-21-15(8-11)19-12(2)16(21)14-10-23-17(20-14)18-9-13-4-3-7-22-13/h3-8,10H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSGAYAXILDRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.